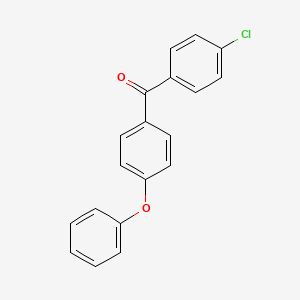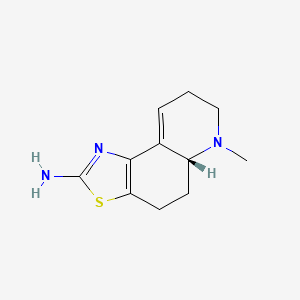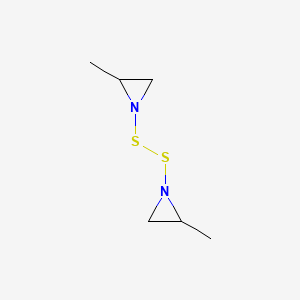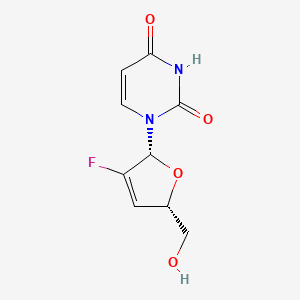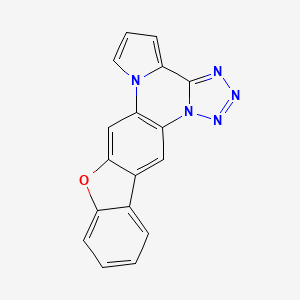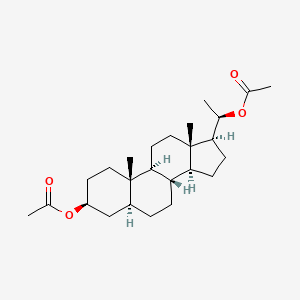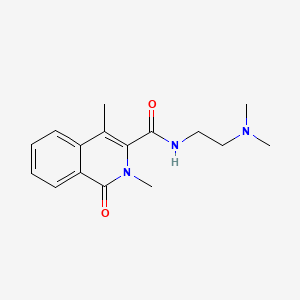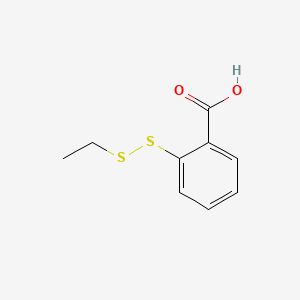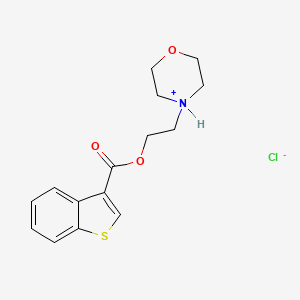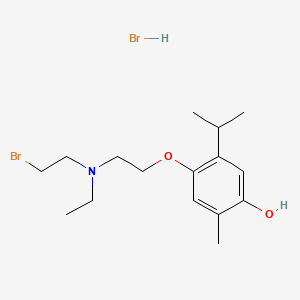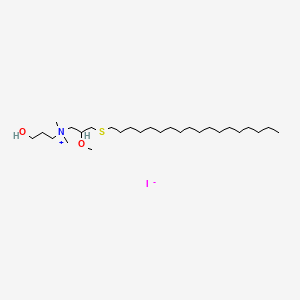
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- is a quaternary ammonium compound. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
Méthodes De Préparation
The synthesis of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- typically involves a multi-step process. The initial step often includes the reaction of a suitable amine with an alkylating agent to form the quaternary ammonium compound. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- undergoes various chemical reactions, including:
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane interactions.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- involves its interaction with lipid bilayers and proteins. The hydrophobic tail inserts into lipid membranes, disrupting their structure, while the hydrophilic head interacts with aqueous environments. This dual interaction can lead to changes in membrane permeability and protein function .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-Propanaminium, 3-hydroxy-N-(3-hydroxypropyl)-N,N-dimethyl-, chloride: This compound has similar surfactant properties but differs in its halide component.
1-Propanaminium, 3-amino-N-(3-hydroxypropyl)-N,N-dimethyl-, chloride: Another quaternary ammonium compound with different functional groups, leading to varied applications.
1-Propanaminium, 3-hydroxy-N,N,N-tris(3-hydroxypropyl)-, chloride: This compound has multiple hydroxypropyl groups, enhancing its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
124581-94-8 |
|---|---|
Formule moléculaire |
C27H58INO2S |
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
3-hydroxypropyl-(2-methoxy-3-octadecylsulfanylpropyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C27H58NO2S.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-26-27(30-4)25-28(2,3)22-21-23-29;/h27,29H,5-26H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
IHOUGVVNZWYVIB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSCC(C[N+](C)(C)CCCO)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


